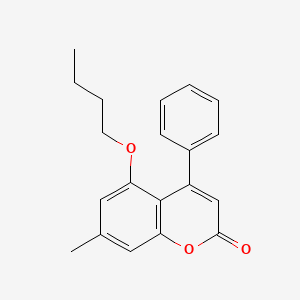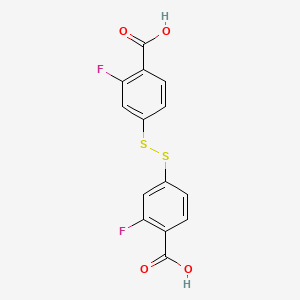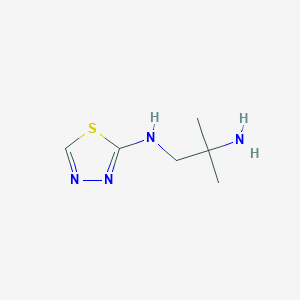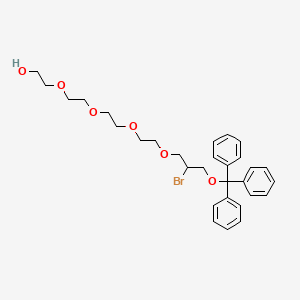
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The specific industrial methods for producing this compound may vary, but they generally follow the principles of sustainable and environmentally friendly chemistry.
化学反応の分析
Types of Reactions
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as xanthine oxidase and cyclooxygenase, leading to their anti-inflammatory and antioxidant effects . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied .
類似化合物との比較
Similar Compounds
7-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
5,7-bis((4-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one: Another coumarin derivative with different substituents, leading to variations in its chemical and biological properties.
5-((4-methoxybenzyl)oxy)-7-methyl-4-phenyl-2H-chromen-2-one: A structurally related compound with a methoxy group instead of a butoxy group.
Uniqueness
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
特性
分子式 |
C20H20O3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
5-butoxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-3-4-10-22-17-11-14(2)12-18-20(17)16(13-19(21)23-18)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3 |
InChIキー |
GGWZJHNJSANIDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)




![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
